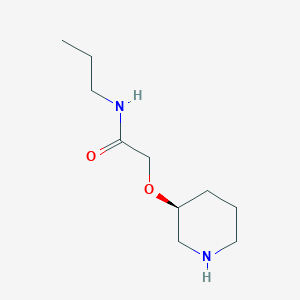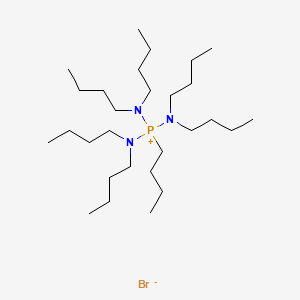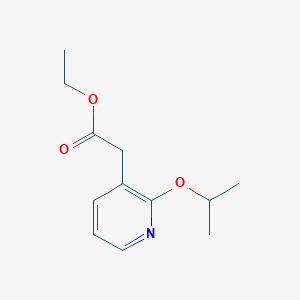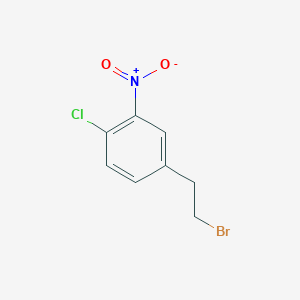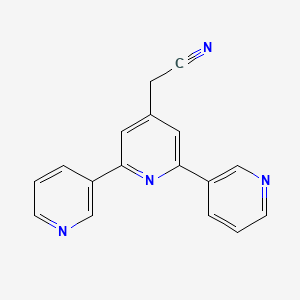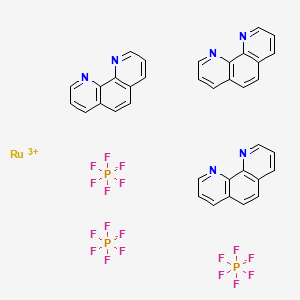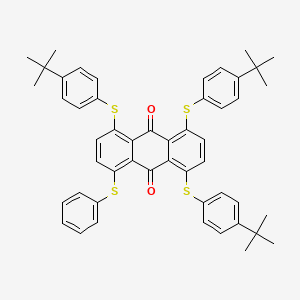
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone typically involves multiple steps, including the introduction of thioether groups to the anthraquinone core. Common reagents used in these reactions include thiols and appropriate catalysts under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The anthraquinone core can be reduced to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the anthraquinone core would yield anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone may have several applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving anthraquinone derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, affecting their activity. The pathways involved would vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5-Tris((4-methylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-ethylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-isopropylphenyl)thio)-8-(phenylthio)anthraquinone
Uniqueness
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is unique due to the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
84434-37-7 |
|---|---|
Molekularformel |
C50H48O2S4 |
Molekulargewicht |
809.2 g/mol |
IUPAC-Name |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C50H48O2S4/c1-48(2,3)31-15-21-35(22-16-31)54-39-28-27-38(53-34-13-11-10-12-14-34)42-43(39)47(52)45-41(56-37-25-19-33(20-26-37)50(7,8)9)30-29-40(44(45)46(42)51)55-36-23-17-32(18-24-36)49(4,5)6/h10-30H,1-9H3 |
InChI-Schlüssel |
HGBWYYMBPQTZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
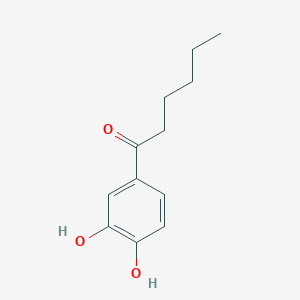

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

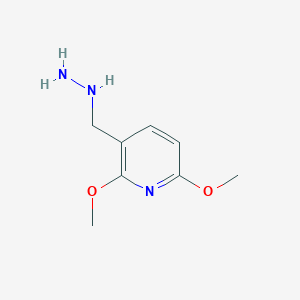
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
